molecular formula C4H8Na2O6S4 B1670654 Dimesna CAS No. 16208-51-8

Dimesna

Cat. No.: B1670654
CAS No.: 16208-51-8
M. Wt: 326.4 g/mol
InChI Key: KQYGMURBTJPBPQ-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Dimesna, also known as BNP7787, primarily targets the Glutaredoxin (GLRX) and Thioredoxin (TXN) systems . These systems play a crucial role in maintaining the redox homeostasis in cells, which is essential for various cellular functions.

Mode of Action

In the bloodstream, this compound is reduced back to Mesna in the kidneys . This process supplies a free thiol group, which binds to and inactivates acrolein , the urotoxic metabolite of ifosfamide and cyclophosphamide . This interaction helps to prevent or reduce bladder problems associated with these chemotherapeutic agents .

Biochemical Pathways

This compound undergoes thiol-disulfide exchange with thiolate anion-forming sulfhydryl groups via a two-step S_N2 reaction, similar to endogenous intracellular disulfides . This process facilitates the reduction of this compound to Mesna, which is essential for mitigating nephrotoxicity associated with cisplatin and ifosfamide anticancer therapies .

Pharmacokinetics

This compound is rapidly oxidized to Mesna disulfide (this compound) in the intravascular compartment . This compound is excreted in urine (33% as this compound and 32% as Mesna) . The half-life elimination of this compound is approximately 70 minutes .

Result of Action

The primary result of this compound’s action is the prevention or reduction of bladder problems associated with the use of ifosfamide and cyclophosphamide . By inactivating the urotoxic metabolite acrolein, this compound helps to mitigate the urotoxic side effects of these chemotherapeutic agents .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the renal drug transporter inhibitor probenecid can significantly increase combined Mesna and this compound plasma exposure while decreasing the renal clearance due to secretion and steady-state volume of distribution . Therefore, the efficacy of this compound can be affected by the presence of other drugs and the patient’s renal function .

Biochemical Analysis

Biochemical Properties

Dimesna undergoes thiol–disulfide exchange with thiolate anion-forming sulfhydryl groups via a two-step S_N2 reaction . This is similar to endogenous intracellular disulfides. The enzymes of the thioredoxin system can reduce this compound .

Cellular Effects

This compound is under clinical development for the treatment of relapsed non-small cell lung cancer . It acts by targeting thioredoxin and glutaredoxin systems . In combination with metabolites of ifosfamide or cyclophosphamide, it has been studied for its effects on thymidine incorporation, uridine incorporation, or total protein in renal tubular cell line LLC-PK1 .

Molecular Mechanism

This compound undergoes a chemical reduction to its constituent mesna moieties . This reduction is essential for its mitigation of nephrotoxicity associated with cisplatin and ifosfamide anticancer therapies . The reduction of this compound involves both enzymatic and non-enzymatic mechanisms .

Temporal Effects in Laboratory Settings

The stability of this compound has been studied in laboratory settings . Over time, a significant decrease in this compound concentration was observed, indicating its instability . The presence of this compound’s dimer was detected on day 0 and its concentration increased over time .

Dosage Effects in Animal Models

They allow scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

This compound is considered to be a metabolite of Mesna . It undergoes thiol–disulfide exchange with thiolate anion-forming sulfhydryl groups via a two-step S_N2 reaction . This is similar to endogenous intracellular disulfides .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It undergoes no hepatic reduction and is known for kidney selectivity . Significant accumulation of Mesna was observed following perfusion of isolated rat kidney with this compound .

Subcellular Localization

Rna localization is a prevalent mechanism used in a variety of cell types in animal development . It gives precise and efficient control over the translation process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMESNA involves the oxidation of sodium 2-mercaptoethane sulfonate (MESNA) to form the disulfide homodimer . This process can be achieved through various methods, including chemical oxidation using oxidizing agents such as hydrogen peroxide or iodine. The reaction conditions typically involve an aqueous solution with controlled pH and temperature to ensure the complete conversion of MESNA to this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The production process also includes purification steps such as crystallization and filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

DIMESNA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

    Thiol-Disulfide Exchange: This reaction can occur in the presence of thiol-containing compounds such as cysteine or glutathione.

Major Products Formed

Scientific Research Applications

DIMESNA has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its ability to form a stable disulfide dimer that can be readily reduced to MESNA, providing a sustained release of the active thiol compound. This property makes this compound particularly effective in mitigating the side effects of chemotherapeutic agents over an extended period .

Properties

IUPAC Name

disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYGMURBTJPBPQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Na2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

45127-11-5 (Parent)
Record name Dimesna [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6066024
Record name Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16208-51-8
Record name Dimesna [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, 2,2'-dithiobis-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimesna
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMESNA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230R951Y4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The ongoing S-acetyl-2-mercaptoethane sulfonic acid, sodium salt (20 g) is dissolved in water and added 1N sodium hydroxide to adjust the pH to 9.0. The reaction mixture is the then stirred while bubbling oxygen for 48 hours. The aqueous portion is then concentrated and crystallized out the product directly. Yield is found to be 80%. The product is characterized by NMR and corroborated the structure with the authentic sample.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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